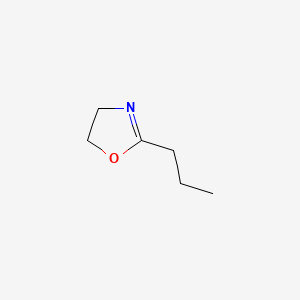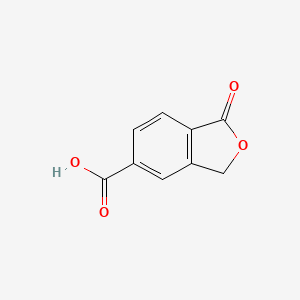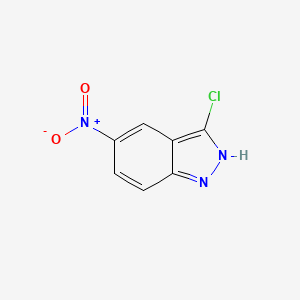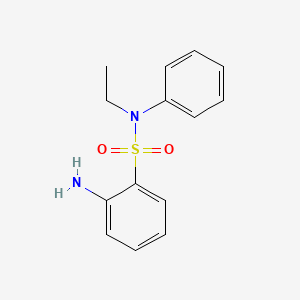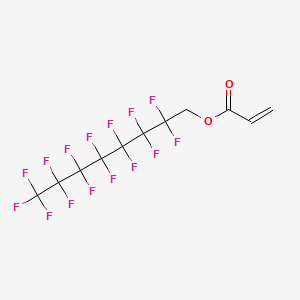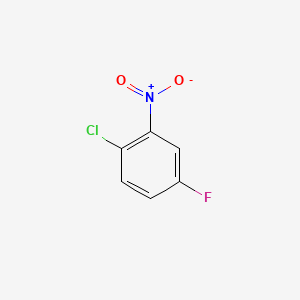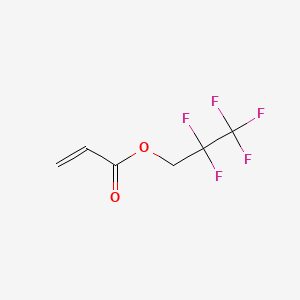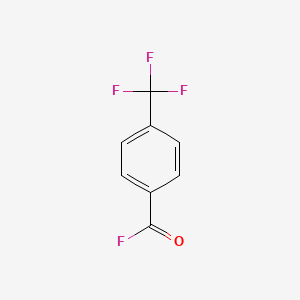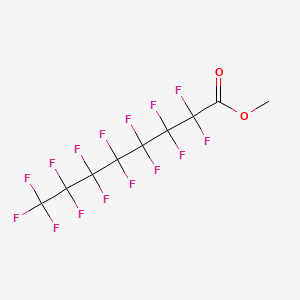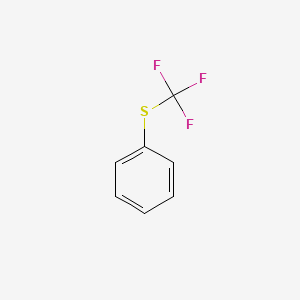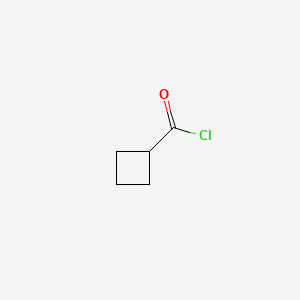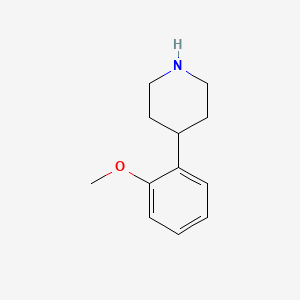
4-(2-甲氧基苯基)哌啶
概述
描述
4-(2-Methoxyphenyl)piperidine is a compound with the molecular formula C12H17NO . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyphenyl)piperidine is characterized by a piperidine ring attached to a methoxyphenyl group . The InChI code for this compound is 1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 .Physical And Chemical Properties Analysis
4-(2-Methoxyphenyl)piperidine is a solid substance with a molecular weight of 191.27 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
Use in Chemical Synthesis
- Application : “4-(2-Methoxyphenyl)piperidine” is a chemical compound used in the synthesis of various other compounds . It’s commonly used in laboratories for research and development purposes .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be combined with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired product .
- Results : The outcomes of these syntheses would vary widely depending on the specific reactions being performed. The effectiveness of “4-(2-Methoxyphenyl)piperidine” in these syntheses would be evaluated based on factors such as yield, purity, and reaction time .
Use in Pesticide Research
- Application : A study was conducted to assess the environmental fate and safety of methoxyfenozide, a pesticide, on litchi and longan crops . While “4-(2-Methoxyphenyl)piperidine” is not directly mentioned, it’s possible that it could be a component or derivative of the pesticide being studied.
- Method : The study involved Good Agricultural Practice (GAP) field trials and laboratory experiments to determine the dissipation, terminal residues, and efficacy of methoxyfenozide . A QuEChERS/UPLC-MS/MS-based method was used to detect methoxyfenozide residues .
- Results : The study found that methoxyfenozide was readily degraded in litchi and longan, with the degradation rate on longan being higher than that on litchi . The dietary risks were found to be negligible to consumers .
Use in Proteomics Research
- Application : “4-(2-Methoxyphenyl)piperidine” hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application would depend on the particular study being performed. This compound could be used in various biochemical assays or procedures .
- Results : The outcomes of these studies would vary widely depending on the specific experiments being performed. The effectiveness of “4-(2-Methoxyphenyl)piperidine” hydrochloride in these studies would be evaluated based on factors such as its impact on protein structure or function .
Use in Chemical Analysis
- Application : “4-(2-Methoxyphenyl)piperidine” hydrochloride can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC .
- Method : These techniques are used to identify and quantify the compound, as well as to determine its purity .
- Results : The results would provide detailed information about the compound’s structure, quantity, and purity .
Use in Computational Chemistry
- Application : “4-(2-Methoxyphenyl)piperidine” can be used in computational chemistry for molecular modeling and simulation . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Method : The specific methods of application would depend on the particular study being performed. This compound could be used in various computational models or simulations .
- Results : The outcomes of these studies would vary widely depending on the specific experiments being performed. The effectiveness of “4-(2-Methoxyphenyl)piperidine” in these studies would be evaluated based on factors such as its impact on molecular structure or function .
Use in Safety and Handling
- Application : “4-(2-Methoxyphenyl)piperidine” is used in industrial settings, and its safety and handling are of utmost importance . It’s known to cause serious eye irritation, respiratory irritation, and skin irritation .
- Method : Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, wearing protective gloves/clothing/eye protection/face protection, and rinsing eyes cautiously with water for several minutes if contact occurs .
- Results : The results would be a safer working environment and reduced risk of health hazards .
安全和危害
属性
IUPAC Name |
4-(2-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVSVBVHDLLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337798 | |
| Record name | 4-(2-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)piperidine | |
CAS RN |
58333-75-8 | |
| Record name | 4-(2-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58333-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)
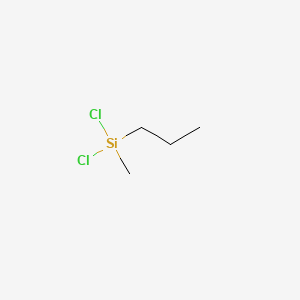
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)
